molecular formula C20H24N2O2 B2836445 (E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide CAS No. 2411324-12-2

(E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide

Cat. No. B2836445
CAS RN: 2411324-12-2
M. Wt: 324.424
InChI Key: WVMAFCFZXLPTMT-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide, also known as Tamoxifen, is a non-steroidal antiestrogen drug that is widely used in the treatment of breast cancer. Tamoxifen works by blocking the estrogen receptors in breast cancer cells, thereby preventing the growth and spread of cancer cells. In addition to its anti-cancer properties, Tamoxifen has also been found to have other potential applications in scientific research.

Mechanism of Action

(E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide works by binding to the estrogen receptors in breast cancer cells, thereby preventing the binding of estrogen to these receptors. This blocks the estrogen signaling pathway and inhibits the growth and spread of cancer cells. (E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide also has a weak estrogenic effect in some tissues, which can be beneficial in maintaining bone density and reducing the risk of cardiovascular disease.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide has been found to have a number of biochemical and physiological effects. (E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide has been shown to increase the expression of genes involved in apoptosis (programmed cell death) in breast cancer cells. (E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide has also been found to reduce the expression of genes involved in cell proliferation and angiogenesis (the formation of new blood vessels). In addition, (E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide has been found to have a positive effect on bone density and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide in lab experiments is that it is a well-established tool for studying estrogen receptors and their role in breast cancer. (E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide is also relatively easy to administer and has a low toxicity profile. One limitation of using (E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide is that it can have off-target effects in some tissues, which can complicate data interpretation. In addition, (E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide can be difficult to solubilize in some experimental systems.

Future Directions

There are a number of future directions for research related to (E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide. One area of interest is the development of new antiestrogen drugs that are more effective and have fewer side effects than (E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide. Another area of interest is the use of (E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide in combination with other drugs to enhance its anti-cancer properties. In addition, there is ongoing research to better understand the mechanisms of (E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide resistance in breast cancer cells, which could lead to the development of new treatment strategies. Finally, there is interest in exploring the potential uses of (E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide in other areas of research, such as fertility and cardiovascular health.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide can be synthesized through a multi-step process starting from 4-hydroxybenzaldehyde. The first step involves the condensation of 4-hydroxybenzaldehyde with N,N-dimethylformamide dimethyl acetal to form a Schiff base. This is followed by reduction of the Schiff base with sodium borohydride to form 4-(dimethylamino)benzyl alcohol. The final step involves the reaction of 4-(dimethylamino)benzyl alcohol with 2-bromo-1-phenylethylene to form (E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide has been widely used in scientific research as a tool to study the role of estrogen receptors in various biological processes. (E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide is particularly useful in studying the functions of estrogen receptors in breast cancer cells. (E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide has also been used in research related to fertility, bone metabolism, and cardiovascular health.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-22(2)13-7-12-20(24)21-19(17-9-4-3-5-10-17)15-16-8-6-11-18(23)14-16/h3-12,14,19,23H,13,15H2,1-2H3,(H,21,24)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMAFCFZXLPTMT-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC(CC1=CC(=CC=C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC(CC1=CC(=CC=C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide

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